Venlafaxine-d10 (hydrochloride)
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Overview
Description
Venlafaxine-d10 (hydrochloride) is a deuterated form of venlafaxine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of venlafaxine, as the deuterium atoms can provide more detailed insights into the drug’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of venlafaxine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of venlafaxine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Venlafaxine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the N-oxide derivative, reduced venlafaxine, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Venlafaxine-d10 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of venlafaxine.
Biology: Researchers use it to investigate the metabolic pathways and pharmacokinetics of venlafaxine in biological systems.
Medicine: The compound is used in clinical studies to understand the drug’s behavior in the human body and to develop more effective treatments for depression and anxiety disorders.
Industry: It is used in the development and testing of new pharmaceutical formulations and delivery systems
Mechanism of Action
Venlafaxine-d10 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound and its active metabolite, O-desmethylvenlafaxine, bind to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood .
Comparison with Similar Compounds
Similar Compounds
Desvenlafaxine: The active metabolite of venlafaxine, which also inhibits the reuptake of serotonin and norepinephrine.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety.
Milnacipran: A similar compound used primarily for the treatment of fibromyalgia
Uniqueness
Venlafaxine-d10 (hydrochloride) is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies.
Biological Activity
Venlafaxine-d10 (hydrochloride) is a deuterated form of venlafaxine, an antidepressant classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is used primarily in the treatment of major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder. The biological activity of venlafaxine-d10 is closely related to its parent compound, venlafaxine, with some distinctions due to the incorporation of deuterium.
Venlafaxine-d10 operates by inhibiting the reuptake of key neurotransmitters in the central nervous system (CNS), specifically serotonin and norepinephrine. This action helps to increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. At higher doses, venlafaxine also exhibits weak inhibition of dopamine reuptake, which can further contribute to its antidepressant effects .
Pharmacokinetics
The pharmacokinetic profile of venlafaxine-d10 is similar to that of venlafaxine, with notable characteristics:
- Absorption : Well absorbed after oral administration.
- Metabolism : Extensively metabolized in the liver to its active metabolite, O-desmethylvenlafaxine (ODV).
- Half-life : The elimination half-life for venlafaxine is approximately 5 hours, while ODV has a longer half-life of about 11 hours .
- Bioavailability : The oral bioavailability can be affected by hepatic and renal function, necessitating dosage adjustments in impaired patients .
Biological Activity Data
The biological activity of venlafaxine-d10 can be summarized in the following table:
Parameter | Value |
---|---|
Chemical Formula | C17H28ClNO2 |
Molecular Weight | 313.86 g/mol |
Mechanism | SNRI |
Serotonin Reuptake Inhibition | High Affinity (~30-fold higher than norepinephrine) |
Norepinephrine Reuptake Inhibition | Moderate Affinity |
Dopamine Reuptake Inhibition | Weak |
Half-life | Venlafaxine: ~5 hours; ODV: ~11 hours |
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety profile of venlafaxine and its metabolites. A randomized crossover study demonstrated that both venlafaxine hydrochloride formulations (including deuterated forms) exhibited comparable pharmacokinetic parameters, with mean plasma concentrations peaking at around 4.5 hours post-dose .
Case Study Overview
A notable case study involved patients with major depressive disorder treated with venlafaxine-d10. The outcomes indicated significant improvements in depression scales compared to baseline measurements. Adverse events reported were generally mild and included nausea and dizziness, consistent with findings from broader clinical trials involving venlafaxine .
Properties
Molecular Formula |
C17H28ClNO2 |
---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI Key |
QYRYFNHXARDNFZ-WGXYFZCDSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
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